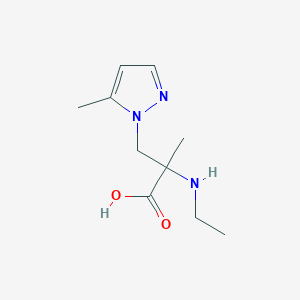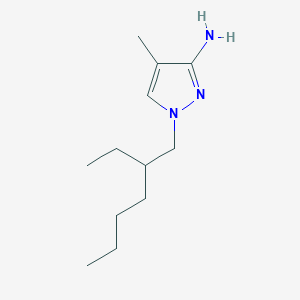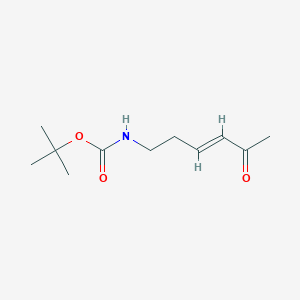![molecular formula C10H9N3O2 B13640061 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methyl group at the 1-position and a 2-nitroethenyl group at the 3-position
准备方法
The synthesis of 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Addition of the 2-Nitroethenyl Group: This step involves the nitration of the ethylene moiety, which can be accomplished using nitrating agents such as nitric acid or nitronium tetrafluoroborate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反应分析
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, hydroxylamines, and substituted pyrrolopyridines.
科学研究应用
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and nitroethenyl groups, making it less specific in its biological activity.
3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group, which may affect its binding affinity and selectivity.
1-Methyl-3-(2-aminoethenyl)pyrrolo[2,3-b]pyridine: The amino group provides different reactivity and biological properties compared to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and development.
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
1-methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3 |
InChI 键 |
RWKAGLUOUCGJHA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


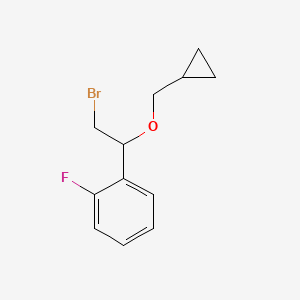



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
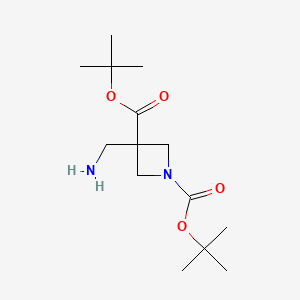

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

